molecular formula C17H14F3N3O3 B6451782 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640836-52-6

4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6451782
CAS No.: 2640836-52-6
M. Wt: 365.31 g/mol
InChI Key: SQWCDFFVEBBOCL-UHFFFAOYSA-N
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Description

4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group and an azetidine ring linked to a trifluoromethylbenzoyl group. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine carboxamide. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The trifluoromethylbenzoyl group is then introduced via acylation reactions. Finally, the azetidine derivative is coupled with the pyridine carboxamide using suitable coupling agents and reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, benefiting various industrial sectors.

Mechanism of Action

The mechanism of action of 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: shares similarities with other azetidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c18-17(19,20)11-3-1-2-10(6-11)16(25)23-8-13(9-23)26-12-4-5-22-14(7-12)15(21)24/h1-7,13H,8-9H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWCDFFVEBBOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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